molecular formula C19H29N3O3 B14792030 Benzyl 2-[[(2-amino-3-methylbutanoyl)amino]methyl]piperidine-1-carboxylate

Benzyl 2-[[(2-amino-3-methylbutanoyl)amino]methyl]piperidine-1-carboxylate

Cat. No.: B14792030
M. Wt: 347.5 g/mol
InChI Key: JJBYGJZXDAVYHZ-UHFFFAOYSA-N
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Description

Benzyl 2-[[(2-amino-3-methylbutanoyl)amino]methyl]piperidine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, an amino acid derivative, and a benzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-[[(2-amino-3-methylbutanoyl)amino]methyl]piperidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the amino acid derivative: The 2-amino-3-methylbutanoyl group can be introduced through an amide bond formation reaction.

    Attachment of the benzyl group: The benzyl group can be attached via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[[(2-amino-3-methylbutanoyl)amino]methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Benzyl 2-[[(2-amino-3-methylbutanoyl)amino]methyl]piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: This compound can be used in studies related to enzyme interactions and protein binding.

    Industry: It can be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Benzyl 2-[[(2-amino-3-methylbutanoyl)amino]methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the desired effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-amino-3-methylbutanoate hydrochloride
  • Benzyl (2S,5R)-5-amino-2-methyl-1-piperidinecarboxylate

Uniqueness

Benzyl 2-[[(2-amino-3-methylbutanoyl)amino]methyl]piperidine-1-carboxylate is unique due to its specific structure, which combines a piperidine ring, an amino acid derivative, and a benzyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C19H29N3O3

Molecular Weight

347.5 g/mol

IUPAC Name

benzyl 2-[[(2-amino-3-methylbutanoyl)amino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C19H29N3O3/c1-14(2)17(20)18(23)21-12-16-10-6-7-11-22(16)19(24)25-13-15-8-4-3-5-9-15/h3-5,8-9,14,16-17H,6-7,10-13,20H2,1-2H3,(H,21,23)

InChI Key

JJBYGJZXDAVYHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NCC1CCCCN1C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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